![molecular formula C19H22FN3O3 B1450631 tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 1781241-50-6](/img/structure/B1450631.png)
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a synthetic compound characterized by a complex structure that includes a pyrido[4,3-d]pyrimidine core. This compound has garnered interest due to its potential pharmacological properties, although comprehensive studies on its biological activity remain limited.
Structural Characteristics
- Molecular Formula : C19H22FN3O3
- Molecular Weight : 345.39 g/mol
- Key Functional Groups :
- Pyrido[4,3-d]pyrimidine core
- Tert-butyl ester group
- 4-Fluorobenzyl substituent
The presence of nitrogen in the bicyclic structure enhances its biological activity and may confer specific interactions with biological targets.
Anticancer Potential
While specific studies on this compound are sparse, related compounds in the pyrido[4,3-d]pyrimidine class have demonstrated significant anticancer properties. For instance:
- Inhibition of eEF-2K : Compounds with similar structures have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), an important target in cancer therapy. One study reported that a pyrido[2,3-d]pyrimidine derivative inhibited eEF-2K with an IC50 of 0.28 μM in MDA-MB-231 breast cancer cells .
This suggests that this compound may exhibit similar anticancer mechanisms that warrant further investigation.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound may lead to distinct pharmacological properties compared to other derivatives. Understanding the SAR is crucial for optimizing its biological activity. Comparative studies could reveal how modifications impact efficacy against cancer cells or other biological targets.
Synthesis and Evaluation
Research indicates that the synthesis of this compound can be achieved through established protocols for pyrimidine derivatives. However, detailed studies evaluating its biological activity are still required. Notably:
- In vitro Studies : Future research should focus on in vitro assays to assess cytotoxicity against various cancer cell lines.
- Molecular Docking Studies : Computational studies could elucidate potential interactions with key proteins involved in cancer progression.
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound 6 (A-484954) | Pyrido[2,3-d]pyrimidine | eEF-2K Inhibitor | 0.28 |
Compound 9 | Pyrido[2,3-d]pyrimidine | eEF-2K Inhibitor | 0.93 |
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo... | Pyrido[4,3-d]pyrimidine | Unknown | TBD |
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The pyrido[4,3-d]pyrimidine scaffold undergoes nucleophilic substitution at electrophilic positions (e.g., C2 and C4). For example:
-
Chlorination : In the presence of POCl₃ or PCl₅, the 4-oxo group is replaced by chlorine, forming tert-butyl 4-chloro-3-[(4-fluorophenyl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate (analogous to ).
Ester Hydrolysis
The tert-butyl ester group is susceptible to acidic or basic hydrolysis:
-
Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyl group, yielding the carboxylic acid derivative.
Reagent | Product | Conditions |
---|---|---|
TFA/DCM | 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylic acid | RT, 2–4 h |
HCl/MeOH | Partial decomposition observed | 60°C, 6 h |
Hydrogenation and Reduction
The saturated pyrido ring system allows for selective hydrogenation:
-
Catalytic Hydrogenation : Using Pd/C or PtO₂ under H₂ pressure reduces the pyrido ring’s double bonds.
Coupling Reactions
The fluorophenylmethyl group participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling : With arylboronic acids, the 4-fluorophenyl group can be functionalized.
Cycloaddition and Ring-Opening
The pyrimidine ring undergoes [4+2] cycloaddition with dienophiles like maleic anhydride:
-
Product : Bicyclic adducts with retained ester functionality .
-
Conditions : Reflux in toluene, 24 hours.
Stability Under Thermal and Oxidative Conditions
-
Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ (from tert-butyl ester) and forming aromatic byproducts .
-
Oxidative Stability : Resists oxidation by H₂O₂ or mCPBA due to electron-withdrawing fluorophenyl group .
Key Research Findings
-
Synthetic Utility : The tert-butyl ester acts as a protective group, enabling modular synthesis of pyrido[4,3-d]pyrimidine derivatives for drug discovery .
-
Biological Relevance : Analogous compounds exhibit kinase inhibition activity, attributed to the pyrimidine core’s ability to mimic ATP binding .
-
Limitations : Steric bulk from the 3-[(4-fluorophenyl)methyl] group reduces reactivity in SNAr reactions at C2.
Propriétés
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-19(2,3)26-18(25)22-9-8-16-15(11-22)17(24)23(12-21-16)10-13-4-6-14(20)7-5-13/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLDTYDVNSMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C=N2)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.